8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine chemical properties
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's structural features, synthesis, analytical characterization, reactivity, and the critical role of its stereochemistry in determining its pharmacological profile. Particular focus is given to the (R)-enantiomer, known as Lorcaserin, a selective serotonin 5-HT2C receptor agonist. This guide synthesizes information from peer-reviewed literature and patents to offer field-proven insights and detailed experimental context.
Introduction
The Benzazepine Scaffold in Medicinal Chemistry
The benzazepine scaffold, a seven-membered heterocyclic ring fused to a benzene ring, is a privileged structure in medicinal chemistry. Its conformational flexibility allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1] Derivatives of this core structure have been successfully developed as antipsychotics, anticonvulsants, and cardiovascular agents.[1][2]
Emergence of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine: Lorcaserin
Within this broad class, 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine emerged as a molecule of significant interest. The (R)-enantiomer, Lorcaserin, was developed as a highly selective agonist for the serotonin 5-HT2C receptor, a key target for regulating appetite and satiety.[3][4][5] Clinical studies demonstrated its efficacy in reducing the weight of obese and overweight patients, leading to its approval by the FDA in 2012 as a novel treatment for obesity.[3]
Distinction from Other Bioactive Benzazepines
It is crucial to distinguish 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine from other well-known benzazepines such as SCH-23390 and SKF-81297. While structurally related, these compounds exhibit fundamentally different pharmacological profiles. SCH-23390 is a potent and selective dopamine D1-like receptor antagonist[2][6][7], and SKF-81297 is a selective dopamine D1-like receptor agonist.[8][9][10] The unique substitution pattern and stereochemistry of Lorcaserin dictate its selective interaction with the serotonin 5-HT2C receptor, highlighting the subtle structural modifications that can dramatically alter biological targets.
Physicochemical and Structural Properties
Nomenclature and Identification
The systematic identification of this compound is essential for accurate research and documentation. The properties vary depending on whether it is the free base, a specific enantiomer, or a salt form.
| Identifier | Value | Source |
| IUPAC Name | (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine | [11] |
| Common Name | Lorcaserin ((R)-enantiomer) | [3][4] |
| CAS Number | 616202-92-7 ((R)-enantiomer) | [3] |
| 1006037-59-7 ((S)-enantiomer HCl) | [12] | |
| 616201-80-0 (Racemate) | [13] | |
| Molecular Formula | C11H14ClN (Free Base) | [3] |
| C11H15Cl2N (Hydrochloride Salt) | [12] | |
| Molecular Weight | 195.69 g/mol (Free Base) | [3] |
| 232.15 g/mol (Hydrochloride Salt) | [12] | |
| ~250.16 g/mol (HCl Hemihydrate) | [11] |
Core Chemical Structure and Stereochemistry
The molecule features a tetrahydro-1H-benzo[d]azepine core. The key structural features are:
-
A chlorine atom at the C8 position of the benzene ring.
-
A methyl group at the C1 position of the azepine ring.
The carbon at position 1 is a chiral center. The biological activity is almost exclusively associated with the (R)-enantiomer. This stereoselectivity is a cornerstone of its pharmacological profile, as the (R)-configuration is optimal for binding to the 5-HT2C receptor.[4][5]
Physical Properties
The (R)-enantiomer (Lorcaserin) is typically handled as a hydrochloride salt, which often exists as a hemihydrate.[4] This form enhances stability and solubility.
| Property | Value (for (R)-enantiomer) | Source |
| Appearance | White to off-white solid | [12] |
| Boiling Point | 288 °C (Free Base) | [3] |
| Density | 1.075 g/cm³ (Free Base) | [3] |
| Flash Point | 128 °C (Free Base) | [3] |
| Hygroscopicity | The hydrochloride salt readily absorbs water to form a stable hemihydrate | [4] |
Synthesis and Purification
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically relies on constructing the seven-membered ring via intramolecular cyclization. The primary challenge lies in achieving enantiomeric purity.
Caption: Retrosynthetic pathway for Lorcaserin.
Detailed Protocol: Friedel-Crafts-type Cyclization
This method constructs the racemic benzazepine core through an acid-catalyzed intramolecular alkylation.
Causality: The choice of a strong Lewis acid like aluminum chloride (AlCl₃) is critical for activating the aromatic ring towards electrophilic attack by the secondary carbocation formed from the chloropropyl side chain. A high-boiling, non-polar solvent such as 1,2-dichlorobenzene is used to achieve the necessary reaction temperatures (125-130°C) for the cyclization to proceed efficiently.[14]
Step-by-Step Methodology:
-
Reaction Setup: Charge a glass-lined reactor with [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride and 1,2-dichlorobenzene.[14]
-
Lewis Acid Addition: Cool the mixture and slowly add aluminum chloride (AlCl₃) while maintaining the temperature below 25°C.
-
Cyclization: Heat the reaction mixture to approximately 125-130°C and maintain for 14-18 hours. Monitor the reaction by HPLC until the starting material is consumed (<1%).[14]
-
Quenching: Cool the mixture and slowly quench by adding it to a cooled aqueous solution of HCl.
-
Workup and Isolation: Allow the mixture to separate. The product, 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine, will be in the middle layer of the resulting triphasic mixture.[14] The organic layer can be further extracted to recover any remaining product.
Asymmetric Synthesis and Chiral Resolution
Enantiomeric purity is paramount for therapeutic efficacy and safety. While direct asymmetric synthesis is possible[15], chiral resolution of the racemate is a common and robust method.
Causality: The secondary amine of the racemic benzazepine is basic and will react with a chiral acid, such as L-(+)-tartaric acid, to form diastereomeric salts. These salts have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine base in a suitable solvent (e.g., aqueous ethanol).
-
Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid to the mixture. This will form the diastereomeric hemitartrate salts.[14]
-
Crystallization: Cool the solution to induce crystallization. The less soluble (R)-benzazepinium hemitartrate salt will precipitate preferentially.
-
Isolation: Filter the solid precipitate and wash with a cold solvent to isolate the crude diastereomeric salt.
-
Recrystallization: Perform one or more recrystallizations to achieve high diastereomeric excess.
-
Liberation of Free Base: Treat the purified salt with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the enantiomerically pure (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine free base.
Purification and Quality Control
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing both the chemical and enantiomeric purity of the final product.
Protocol: HPLC Purity Assessment
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H) for enantiomeric purity; standard C18 column for chemical purity.
-
Mobile Phase: A mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 220-254 nm).
-
Validation: The method is validated by demonstrating specificity, linearity, accuracy, and precision. Purity is typically expected to be ≥98%.[9][10]
Spectroscopic and Analytical Characterization
While extensive public spectral data is limited, the expected signatures can be predicted based on the known structure. Computational methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies and NMR chemical shifts, which can then be correlated with experimental data.[16]
| Technique | Expected Spectroscopic Signatures |
| ¹H NMR | ~7.0-7.2 ppm: Aromatic protons (3H, multiplet). ~3.5-3.8 ppm: Proton on C1 (1H, quartet, coupled to methyl). ~2.8-3.2 ppm: Methylene protons adjacent to nitrogen (C2, C5, 4H, multiplets). ~1.8-2.2 ppm: Methylene protons at C4 (2H, multiplet). ~1.3-1.5 ppm: Methyl protons at C1 (3H, doublet). ~1.5-2.5 ppm: N-H proton (1H, broad singlet). |
| ¹³C NMR | ~140-145 ppm: Quaternary aromatic carbons. ~125-135 ppm: Aromatic CH carbons. ~50-60 ppm: Aliphatic carbons adjacent to nitrogen (C2, C5). ~45-55 ppm: C1 carbon. ~25-35 ppm: C4 carbon. ~15-25 ppm: Methyl carbon. |
| Mass Spec (ESI+) | [M+H]⁺ = 196.09 Da for C11H14ClN. |
| FT-IR (cm⁻¹) | ~3300-3400: N-H stretch (secondary amine). ~2850-3000: C-H stretches (aliphatic). ~1600, 1480: C=C stretches (aromatic). ~1000-1100: C-Cl stretch. |
Chemical Reactivity and Stability
Reactivity of the Secondary Amine
The secondary amine in the azepine ring is the primary site of reactivity. It can undergo standard amine reactions:
-
N-Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides under basic conditions to yield N-substituted derivatives.
-
N-Nitrosation: Reaction with nitrous acid (generated from NaNO₂ and HCl) can form an N-nitroso intermediate, which is relevant in the context of impurity profiling.[17][18]
Stability and Degradation
The compound is generally stable under standard storage conditions. Potential degradation pathways include oxidation of the amine or aromatic ring, particularly under harsh conditions of light and heat.
Salt Formation and Hygroscopicity
As a basic amine, the compound readily forms salts with acids. The hydrochloride salt is the most common form used in development due to its improved crystallinity, stability, and aqueous solubility. As noted, the hydrochloride salt is hygroscopic and tends to form a hemihydrate upon exposure to moisture.[4] This is a critical consideration for formulation and storage, as the hydration state can affect the material's physical properties and dosage accuracy.
Pharmacological Context: Structure-Activity Relationship (SAR)
The specific pharmacological profile of Lorcaserin is a direct result of its precise chemical structure.
Caption: Key structure-activity relationships of Lorcaserin.
-
8-Chloro Group: This electron-withdrawing group is crucial for high affinity and selectivity. It likely engages in favorable interactions within a hydrophobic pocket of the 5-HT2C receptor.
-
1-Methyl Group: The methyl group helps to correctly orient the molecule within the binding site.
-
(R)-Stereocenter: This is the most critical feature. The specific three-dimensional arrangement of the (R)-enantiomer allows for a precise, high-affinity interaction with the receptor. The (S)-enantiomer does not fit correctly and is largely devoid of activity.[4][5]
Conclusion
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a chemically robust molecule whose significance is defined by its stereochemistry. The development of its (R)-enantiomer, Lorcaserin, as a selective 5-HT2C agonist underscores the importance of precise structural control in modern drug design. A thorough understanding of its synthesis, purification, analytical properties, and reactivity is essential for any researcher working with this compound or related benzazepine structures. This guide provides the foundational chemical knowledge necessary to support further investigation and application in drug development and neuroscience research.
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